Aristolochic acid IV methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c1-24-9-4-11-10(14(5-9)25-2)6-13(20(22)23)16-12(19(21)26-3)7-15-18(17(11)16)28-8-27-15/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPXXSGUWSGXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169827 | |
| Record name | Aristolochic acid IV methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17448-02-1 | |
| Record name | Aristolochic acid IV methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017448021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristolochic acid IV methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Isolation, and Structural Characterization Studies
Botanical Sources and Distribution within Aristolochia and Asarum Genera
Aristolochic acids, including aristolochic acid IV methyl ester, are characteristic secondary metabolites of the Aristolochiaceae family. researchgate.net These compounds have been identified in various species of Aristolochia and to a lesser extent in Asarum. nih.gov
For instance, aristolochic acid IV, the precursor to the methyl ester, has been isolated from the roots and stems of Aristolochia longa and Aristolochia cucurbitifolia. nih.gov While the direct isolation of this compound is less commonly reported, its presence is often inferred through the analysis of plant extracts that contain a mixture of aristolochic acid analogues. nih.govnih.gov The distribution and concentration of these compounds can vary significantly between different plant species and even different parts of the same plant. jfda-online.com For example, in Asarum species, the concentration of aristolochic acids is generally higher in the leaves and petioles compared to the roots and rhizomes. jfda-online.com
A metabolomic analysis of 43 Aristolochia species revealed that while aristolochic acids I and II are the most common, aristolochic acid IV is also widespread. nih.gov This suggests that its methyl ester derivative may also be present in these species.
Isolation Methodologies from Plant Materials
The isolation of this compound from plant materials typically involves a series of extraction and chromatographic techniques. The general procedure begins with the extraction of the dried and powdered plant material with an organic solvent.
Commonly used methods include:
Solvent Extraction: This initial step often utilizes solvents like methanol (B129727) or chloroform (B151607) to extract a wide range of compounds from the plant matrix. researchgate.netnih.gov Soxhlet extraction is a common technique employed for this purpose. researchgate.net
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between a chloroform extract and an aqueous sodium bicarbonate solution can help to separate acidic compounds like aristolochic acids. researchgate.net
Chromatographic Purification: Further purification is achieved through various chromatographic techniques.
Column Chromatography: Silica (B1680970) gel column chromatography is frequently used, with gradient elution using solvent mixtures like chloroform and methanol to separate the different aristolochic acid analogues. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of aristolochic acids. nih.govnih.gov Reversed-phase C18 columns are commonly used with mobile phases consisting of methanol, acetonitrile, and water, often with the addition of an acid like formic acid or acetic acid to improve peak shape. jfda-online.comnih.gov
Counter-Current Chromatography (CCC): Advanced techniques like pH-zone-refining CCC have been successfully employed for the preparative isolation of aristolochic acids, offering a large-scale separation method. nih.gov
The following table summarizes some of the plant sources and the corresponding isolation techniques reported in the literature for aristolochic acids, which are applicable to the isolation of this compound.
| Botanical Source | Plant Part | Extraction/Isolation Technique | Reference |
| Aristolochia indica | Roots | Solvent extraction, column chromatography | nih.gov |
| Aristolochia longa | Not specified | Not specified | nih.gov |
| Aristolochia cucurbitifolia | Root, stems | Not specified | nih.gov |
| Aristolochia bracteolata | Whole plant | Methanol extraction, chloroform partitioning, silica gel column chromatography, preparative TLC | nih.gov |
| Aristolochia species | Not specified | Supercritical fluid extraction, ultrasound-assisted extraction | rev-sen.ec |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
The definitive identification and structural characterization of this compound rely on a combination of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.gov
In the ¹H NMR spectrum, the presence of a singlet around 3.75 ppm is characteristic of the methyl ester protons. researchgate.net The aromatic protons of the phenanthrene (B1679779) ring system would appear in the downfield region, and their specific chemical shifts and coupling patterns would help to confirm the substitution pattern of the molecule. chemicalbook.com Techniques like ¹H-¹H COSY and ¹H-¹³C HSQC and HMBC are used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. nih.gov
High-Resolution Mass Spectrometry (HRESIMS) for Compound Identification
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a highly sensitive and accurate technique for determining the elemental composition of a compound. nih.gov For this compound, HRESIMS would provide a precise mass measurement of the molecular ion, allowing for the confirmation of its molecular formula. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, would yield a characteristic fragmentation pattern that can be used to further confirm the structure and distinguish it from other aristolochic acid analogues. jfda-online.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aristolochic acids typically exhibit characteristic absorption maxima due to their extended conjugated phenanthrene chromophore. The UV spectrum of this compound is expected to be similar to that of other aristolochic acids, with absorption bands around 250 nm, 254 nm, or 260 nm. nih.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would show characteristic absorption bands for the following functional groups:
Ester Carbonyl (C=O) stretch: A strong absorption band is expected around 1710 cm⁻¹. nih.gov
Nitro (NO₂) group stretches: Asymmetric and symmetric stretching vibrations for the nitro group would be observed.
Aromatic C-H and C=C stretches: Absorption bands corresponding to the vibrations of the aromatic ring would be present. docbrown.inforesearchgate.net
C-O stretch: A band corresponding to the C-O bond of the ester group would also be visible. docbrown.info
The following table summarizes the key spectroscopic data for the identification of this compound.
| Spectroscopic Technique | Key Features for this compound |
| ¹H NMR | Singlet for methyl ester protons (~3.75 ppm), aromatic proton signals. |
| ¹³C NMR | Signals for ester carbonyl carbon, aromatic carbons, and methyl ester carbon. |
| HRESIMS | Accurate mass measurement of the molecular ion to confirm the elemental composition. |
| UV-Vis | Characteristic absorption maxima for the nitrophenanthrene chromophore (~250-260 nm). |
| IR | Absorption bands for ester carbonyl (~1710 cm⁻¹), nitro group, and aromatic ring. |
Chemical Synthesis and Derivatization Approaches
Total Synthesis Strategies for Aristolochic Acid IV Methyl Ester
The total synthesis of aristolochic acids, including aristolochic acid IV (AA IV), has been achieved through versatile methods, most notably employing a Suzuki-Miyaura coupling reaction as the key strategic step. nih.govnih.govacs.org This approach allows for the efficient construction of the complex phenanthrene (B1679779) core. A general strategy involves the coupling of a functionalized ring-A precursor with a suitable benzaldehyde (B42025) 2-boronate. nih.govacs.org This coupling is cleverly designed to be followed by an aldol (B89426) condensation and elimination sequence, which directly yields the desired phenanthrene intermediate. nih.govresearchgate.net
Table 1: Key Features of Total Synthesis Strategy
| Step | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Core Construction | Suzuki-Miyaura coupling followed by aldol condensation/elimination to form the phenanthrene ring system. | Palladium catalyst, K₂CO₃, dioxane/water. | nih.govacs.org |
| Functional Group Manipulation | Deprotection of benzyl (B1604629) alcohol and two-step oxidation to form the nitrocarboxylic acid moiety. | MnO₂, CrO₃, or NaClO₂. | acs.org |
| Esterification | Conversion of Aristolochic Acid IV to its methyl ester. | Diazomethane. | researchgate.netnih.gov |
Synthetic Pathways to Key Precursors and Intermediate Compounds
A cornerstone of the successful total synthesis of aristolochic acids is the efficient preparation of key precursors. A common and crucial precursor for the 'A' ring of the phenanthrene structure is the tetrahydropyranyl (THP) ether of 2-nitromethyl-3-iodo-4,5-methylenedioxybenzyl alcohol. nih.govnih.govacs.org The synthesis of this key iodo compound is a multi-step process. nih.govacs.org
The synthesis begins with a commercially available starting material, which undergoes lithiation at low temperatures followed by quenching with dimethylformamide to introduce an aldehyde group. nih.govacs.org This aldehyde is then condensed with cyclohexylamine (B46788) to form an imine, which is subsequently treated with butyl lithium and iodine to achieve ortho-iodination. nih.govacs.org The resulting iodinated imine is then converted to a pure aldoxime, which is oxidized to generate the pivotal α-nitrotolyl precursor in excellent yield. nih.govnih.gov The other essential components for the Suzuki-Miyaura coupling are various benzaldehyde 2-boronates, which form the 'C' ring of the final product. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Modifications
While total organic synthesis provides access to the parent compounds, understanding their biological effects requires an appreciation of their metabolic fate. The biocatalytic modifications of aristolochic acids are central to their mechanism of toxicity. In vivo, these compounds undergo enzymatic reduction of the nitro group, a critical activation step. mdpi.com
This metabolic process, a four-electron nitroreduction, is catalyzed by various enzymes and leads to the formation of cyclic N-hydroxyaristolactams. mdpi.comnih.govresearchgate.net These N-hydroxyaristolactams are key proximate carcinogens. They can be further activated through phase II metabolism by conjugation reactions catalyzed by enzymes such as sulfotransferases (SULTs) and N-acetyltransferases (NATs). nih.govresearchgate.net This results in the formation of highly reactive N-sulfonyloxy- and N-acetoxy-aristolactam esters. nih.govresearchgate.net These esters readily undergo solvolysis to generate the ultimate carcinogenic species, an electrophilic cyclic nitrenium/carbenium ion, which forms covalent adducts with DNA. nih.govnih.gov
Rational Design and Synthesis of Mechanistic Probes and Analogues
To investigate the mechanisms of toxicity and to develop detection methods, various analogues and probes of aristolochic acids have been rationally designed and synthesized.
The development of fluorescent probes is essential for tracking and detecting aristolochic acids in biological systems. One strategy involves synthesizing aristolochic acid analogues that contain a linker suitable for attaching a fluorescent marker. For example, aristolochic acids I and II have been synthesized with a 3-aminopropyloxy linker at the 7-position. nih.govacs.org This functional group serves as a handle for the subsequent conjugation of a fluorescent probe. nih.gov
An alternative approach to creating fluorescent derivatives focuses on modifying the core structure to induce fluorescence. The nitro group in the aristolochic acid structure is known to quench fluorescence. mdpi.com By chemically reducing the nitro group, for instance with sodium borohydride, the corresponding highly fluorescent aristolic acids are produced. nih.gov This transformation forms the basis of sensitive analytical methods for detecting aristolochic acids via high-performance liquid chromatography with fluorescence detection (HPLC-FLD). mdpi.comnih.gov
The N-hydroxyaristolactam metabolites are crucial intermediates in the carcinogenic pathway of aristolochic acids. nih.govmdpi.com The successful total synthesis of these important metabolites, specifically the N-hydroxyaristolactams of aristolochic acids I and II, has been achieved. nih.govnih.govacs.org The synthetic route mirrors the strategy used for the parent acids, relying on a Suzuki-Miyaura coupling reaction to construct the phenanthrene framework. nih.govacs.org This required the synthesis of a specific ring-A precursor which was then coupled with the appropriate boronic acids using a palladium-based catalyst to yield the target N-hydroxyaristolactams. nih.govacs.org Access to these synthetic metabolites is vital for studying their genotoxicity and role in DNA adduct formation. nih.govresearchgate.net
Considered the penultimate metabolites that lead to the "ultimate carcinogens," the N-acetoxy- and N-sulfonyloxy-aristolactam derivatives have been successfully synthesized. nih.govnih.govacs.orgacs.org For a long time, these compounds were considered elusive. Their synthesis was made possible following the successful preparation of their N-hydroxyaristolactam precursors. nih.govnih.govacs.org These derivatives are formed by the O-acetylation or O-sulfonylation of the N-hydroxyaristolactams. acs.org The resulting esters are highly reactive and undergo spontaneous solvolysis to form the nitrenium/carbenium ions that covalently bind to DNA, initiating the mutagenic process. nih.govacs.org The availability of these synthetic derivatives has been instrumental in confirming the metabolic activation pathway of aristolochic acids. nih.gov
Table 2: Synthesized Aristolochic Acid Derivatives and Probes
| Derivative Type | Synthetic Approach | Purpose | Reference |
|---|---|---|---|
| Fluorescently Tagged AA | Introduction of a 3-aminopropyloxy linker for probe attachment. | Biological tracking and detection. | nih.govacs.org |
| Aristolic Acids | Reduction of the nitro group to create an inherently fluorescent compound. | Sensitive analytical detection. | nih.gov |
| N-Hydroxyaristolactams | Total synthesis via Suzuki-Miyaura coupling. | Study of proximate carcinogen activity. | nih.govnih.govacs.org |
| N-Acetoxy/N-Sulfonyloxy Aristolactams | O-acetylation or O-sulfonylation of N-hydroxyaristolactam precursors. | Confirmation of ultimate carcinogen formation and DNA adduction mechanisms. | nih.govacs.org |
Biosynthetic Pathway Elucidation
Postulated Biogenetic Relationships with Aporphine (B1220529) Alkaloids
The structural similarity between aristolochic acids and aporphine alkaloids has long suggested a close biosynthetic relationship. It is widely postulated that aristolochic acids are derived from aporphine alkaloids through oxidative cleavage of the heterocyclic B-ring. bohrium.comresearchgate.net This hypothesis is supported by the co-occurrence of aporphine alkaloids, such as magnoflorine, with aristolochic acids in various Aristolochia species. researchgate.netcdnsciencepub.com
The proposed pathway involves the transformation of a (1S)-benzylisoquinoline precursor into an aporphine skeleton. bohrium.comnih.gov A key step in this transformation is a phenol-coupling reaction that forms the characteristic tetracyclic structure of aporphines. nih.gov Subsequent oxidative reactions are believed to cleave the B-ring of the aporphine, leading to the formation of the nitrophenanthrene carboxylic acid skeleton of aristolochic acids. bohrium.com The nitro group, a distinctive feature of aristolochic acids, is derived from the amino group of the precursor molecule, tyrosine. researchgate.netcdnsciencepub.com Proaporphine alkaloids, which possess a spiro-fused pentacyclic structure, are also considered potential intermediates in the biosynthesis of both aporphines and aristolochic acids. researchgate.netnih.gov
Identification of Precursor Molecules (e.g., Tyrosine, DOPA, Dopamine (B1211576), Noradrenaline)
Tracer studies have been instrumental in identifying the primary precursors for the aristolochic acid skeleton. Experiments using isotopically labeled compounds in Aristolochia sipho have confirmed that several key molecules are incorporated into the final structure. researchgate.netcdnsciencepub.com
L-Tyrosine is established as a fundamental building block. bohrium.comcdnsciencepub.com The biosynthetic pathway proceeds from tyrosine through a series of intermediates common to benzylisoquinoline alkaloid synthesis. bohrium.com The involvement of L-DOPA (L-3,4-dihydroxyphenylalanine) and its decarboxylation product, dopamine, has also been demonstrated through specific incorporation of labeled precursors. cdnsciencepub.com
The specific incorporation of noradrenaline has been observed, though its role as a primary or aberrant precursor is still under investigation. bohrium.comcdnsciencepub.com It is suggested that its incorporation might be due to a lack of absolute specificity in the enzymes involved in the condensation steps of the pathway. bohrium.comcdnsciencepub.com The foundational precursor for the aporphine and subsequently the aristolochic acid backbone is norlaudanosoline, which is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from tyrosine. researchgate.netcdnsciencepub.com
Table 1: Precursor Molecules in Aristolochic Acid Biosynthesis
| Precursor Molecule | Role in Pathway | Evidence |
|---|---|---|
| L-Tyrosine | Primary building block for the entire skeleton and the source of the nitro group's nitrogen atom. researchgate.netcdnsciencepub.com | Incorporation of [β-¹⁴C,¹⁵N]-tyrosine into aristolochic acid-I in A. sipho. researchgate.net |
| L-DOPA | Intermediate derived from the hydroxylation of tyrosine. cdnsciencepub.comnih.gov | Specific incorporation of [α-¹⁴C]-L-DOPA into aristolochic acid-I. bohrium.comresearchgate.net |
| Dopamine | Intermediate formed by the decarboxylation of L-DOPA. cdnsciencepub.com | Specific incorporation of [2-¹⁴C]-dopamine into aristolochic acid-I. bohrium.comresearchgate.net |
| Noradrenaline | Potential precursor, possibly through an aberrant pathway or lack of enzyme specificity. bohrium.comcdnsciencepub.com | Specific incorporation of [2-¹⁴C]-DL-noradrenaline into aristolochic acid-I. bohrium.comresearchgate.net |
| Norlaudanosoline | Key benzylisoquinoline intermediate formed from tyrosine derivatives. bohrium.comcdnsciencepub.com | Demonstrated specific incorporation into aristolochic acid-I. bohrium.com |
Enzymatic Steps and Intermediates in Aristolochia Species
While the complete enzymatic cascade for aristolochic acid biosynthesis is not fully elucidated, key steps and intermediates have been proposed based on tracer studies and genomic analysis. nih.gov Following the formation of the aporphine skeleton, a series of oxidative modifications occur.
The pathway from the aporphine intermediate likely involves several key enzyme families:
Cytochrome P450 (CYP) monooxygenases: These enzymes are crucial for catalyzing hydroxylation and other oxidative reactions necessary for modifying the aromatic rings and for the eventual ring cleavage. nih.gov
O-methyltransferases (OMTs): These enzymes are responsible for adding methyl groups to hydroxyl moieties on the aromatic rings, leading to the specific methoxy (B1213986) substitution patterns seen in different aristolochic acid analogs. nih.gov For instance, the formation of aristolochic acid IV involves specific methoxylation patterns, and its subsequent esterification to aristolochic acid IV methyl ester requires a methyltransferase.
Dehydrogenases and Oxidases: These enzymes are involved in the oxidative cleavage of the B-ring of the aporphine precursor and the subsequent oxidation of the nitrogen atom to form the nitro group.
Key proposed intermediates in the pathway from the benzylisoquinoline precursor norlaudanosoline to the aristolochic acid core include orientaline, orientalinone, orientalinol, and the aporphine alkaloid stephanine. The final steps involve the formation of the characteristic methylenedioxy bridge and the oxidative opening of the nitrogen-containing ring to yield the phenanthrene (B1679779) backbone. nih.gov The specific compound, this compound, is formed through these core pathways, followed by specific enzymatic modifications such as hydroxylation, methoxylation, and finally, esterification of the carboxylic acid group. who.int
Table 2: Proposed Intermediates and Enzymatic Steps
| Intermediate/Step | Preceding Compound | Proposed Enzyme Type | Function |
|---|---|---|---|
| Norlaudanosoline | Dopamine + 4-hydroxyphenylacetaldehyde | Norlaudanosoline synthase | Formation of the core benzylisoquinoline skeleton. |
| Aporphine Skeleton | Benzylisoquinoline Precursor | Phenol-oxidative coupling enzymes (e.g., CYPs) | Intramolecular C-C bond formation to create the tetracyclic aporphine ring system. nih.gov |
| Ring Hydroxylation/Methoxylation | Aporphine Intermediate | Cytochrome P450s (CYPs), O-Methyltransferases (OMTs) | Addition of hydroxyl and methoxy groups at specific positions, creating diversity. nih.gov |
| B-Ring Cleavage | Modified Aporphine | Oxidases/Dioxygenases | Oxidative opening of the nitrogen-containing ring to form the phenanthrene structure. bohrium.com |
| Nitro Group Formation | Amine Precursor | Oxidases | Oxidation of the nitrogen atom from the original amino acid precursor. researchgate.net |
| Carboxylic Acid Esterification | Aristolochic Acid IV | Methyltransferase | Addition of a methyl group to the carboxylic acid moiety to form the methyl ester. who.int |
Comparative Biosynthetic Analyses Across Different Plant Lineages
Aristolochic acids and their derivatives are primarily found in the Aristolochiaceae family, particularly within the genera Aristolochia and Asarum. mdpi.comfrontiersin.org While the core biosynthetic pathway originating from tyrosine is believed to be conserved across these species, the profile and concentration of specific aristolochic acid analogs can vary significantly.
Comparative analyses of different Aristolochia species, such as A. mollissima, A. debilis, and A. cinnabaria, reveal distinct chemical fingerprints. mdpi.comnih.gov For example, one species might be rich in aristolochic acid I, while another contains higher levels of aristolochic acid II or other derivatives like this compound. who.intmdpi.com These variations are likely due to differences in the expression levels and substrate specificities of the downstream tailoring enzymes, such as the specific O-methyltransferases and hydroxylases present in each species. nih.gov
The presence of related compounds, aristolactams, which are amide derivatives, is also common across these plants. mdpi.com The biosynthetic pathways leading to aristolactams are closely related to those of aristolochic acids, likely branching off from a common intermediate. While the primary pathway is concentrated in the Aristolochiaceae family, related alkaloid structures like aporphines are found more broadly, including in families like Annonaceae and Ranunculaceae, indicating a deeper evolutionary origin for the initial steps of the pathway. nih.gov However, the complete pathway culminating in the formation of the nitro-phenanthrene structure of aristolochic acids appears to be a specialized metabolic trait largely confined to the Aristolochiaceae.
Advanced Analytical Chemistry Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of aristolochic acid IV methyl ester, enabling its separation from other related compounds and matrix components prior to detection. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aristolochic acids (AAs) and their derivatives. nih.gov HPLC systems coupled with Photodiode Array (PDA) or Ultraviolet (UV) detectors are considered among the most reliable for analyzing small quantities of these substances in biological samples. nih.gov
For the analysis of AAs, reversed-phase columns, such as C18, are commonly employed. nih.govnih.gov The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, often acidified with acetic acid or formic acid to improve peak shape and resolution. nih.govasianpubs.orgjfda-online.com For instance, a mobile phase of 1% acetic acid and methanol (40:60) has been successfully used. nih.gov Another system utilized 65% methanol, 34.5% water, and 0.5% acetic acid. asianpubs.org The addition of trifluoroacetic acid (TFA) and tetrahydrofuran (B95107) (THF) as modifiers can also lead to sharper, more symmetrical peaks. zenodo.org
Detection is frequently performed at a UV wavelength of 250 nm or 254 nm, where the phenanthrene (B1679779) chromophore of aristolochic acids exhibits strong absorbance. nih.govnih.govasianpubs.org A PDA detector offers the advantage of acquiring the entire UV spectrum for a peak, which aids in confirming the identity and purity of the compound. zenodo.org While many HPLC methods have focused on aristolochic acids I and II, the established principles are directly applicable to the separation and detection of their esters, including this compound. nih.govnih.gov
| Parameter | Typical Conditions | Source(s) |
| Column | Reversed-phase C18 | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water/Acid or Methanol/Water/Acid | nih.govasianpubs.orgjfda-online.com |
| Detector | Photodiode Array (PDA) or UV | nih.gov |
| Detection Wavelength | 250 nm or 254 nm | nih.govnih.govasianpubs.org |
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, it becomes a powerful tool for both identifying and quantifying known and unknown compounds. nih.govnih.gov
This technique has been successfully applied to the comprehensive analysis of aristolochic acid analogues in various samples. researchgate.netnih.gov The UPLC system, often using a C18 column, separates the compounds, which are then ionized (commonly via electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov The QTOF analyzer provides high-resolution, accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov This is crucial for distinguishing between isomers and tentatively identifying novel derivatives. researchgate.net
In one study, a UPLC-QTOF-MS/MS method was used to identify 44 different AAs, including "Aristolochic acid A methyl ester," which is likely the same as or structurally identical to this compound. nih.gov The high-resolution MS/MS data provides structural information based on the fragmentation patterns of the molecule, confirming its identity. researchgate.net
| Compound | Retention Time (min) | Observed Mass (m/z) | Molecular Formula | Source(s) |
| Aristolochic acid A methyl ester | 7.52 | 311.0918 | C18H14O5 | nih.gov |
Capillary Zone Electrophoresis (CZE) is an alternative separation technique that separates compounds based on their charge-to-size ratio in an electric field. It offers high separation efficiency and requires minimal sample and solvent volumes.
A CZE method has been developed for the analysis of aristolochic acids I and II in medicinal plants. nih.gov In this method, a buffer of 30 mM sodium tetraborate (B1243019) at pH 9.5 was used with an applied voltage of 18 kV. nih.gov Detection was carried out at 254 nm. nih.gov Because aristolochic acids are carboxylic acids, they are negatively charged at a basic pH, allowing them to be separated and detected. nih.govstanford.edu The method demonstrated good precision, with relative standard deviations for migration time and peak area being less than 0.3% and 4.0%, respectively. nih.gov The limits of detection were found to be 1.2 mg/L for AA I and 0.9 mg/L for AA II. nih.gov While this specific application did not report on this compound, the principle of CZE is applicable to the analysis of charged aristolochic acid derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally limited to thermally stable and volatile compounds. Aristolochic acids, due to their carboxylic acid group and high molecular weight, are not sufficiently volatile for direct GC-MS analysis.
However, the compound of interest, this compound, is a methyl ester derivative. Esterification is a common derivatization technique used in GC analysis to convert non-volatile acids into their more volatile ester forms. nih.gov This process reduces the polarity of the molecule and lowers its boiling point, making it amenable to GC separation. nih.gov Therefore, GC-MS could be a viable method for the analysis of this compound, as the problematic carboxylic acid group has already been converted to an ester.
In a GC-MS system, the sample is injected into a heated port, vaporized, and separated as it travels through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected to produce a unique mass spectrum that serves as a chemical fingerprint for identification. arcjournals.org While specific GC-MS methods for this compound are not widely reported, the principles of analyzing other methyl esters by GC-MS are well-established. nih.govnih.gov
Mass Spectrometric Quantification and Identification
Mass spectrometry (MS) is the definitive technique for the structural confirmation and sensitive quantification of this compound. Different types of mass analyzers offer distinct advantages for these tasks.
Ion-Trap Mass Spectrometry: An ion-trap mass spectrometer can perform tandem mass spectrometry (MS/MS or MSⁿ) experiments over time in the same physical space. This allows for the isolation of a specific ion, such as the molecular ion of this compound, which is then fragmented to produce a spectrum of product ions. This process can be repeated (MS³) for even more detailed structural elucidation. The fragmentation patterns of aristolochic acid methyl esters are distinct and can be used for unambiguous identification. researchgate.net For example, the fragmentation of methyl esters of AAs is characterized by the neutral loss of methanol (32 Da) and the loss of the nitro group (46 Da). researchgate.net
Triple Quadrupole Mass Spectrometry: For quantitative analysis, liquid chromatography coupled with a triple quadrupole (QqQ) mass spectrometer is the gold standard due to its exceptional sensitivity and selectivity. mdpi.comnih.gov This technique operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) is set to select only the precursor ion (e.g., the molecular ion of this compound). jfda-online.comjfda-online.com This selected ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. jfda-online.comjfda-online.com
This precursor-to-product ion transition is highly specific to the target compound, effectively eliminating chemical noise from the sample matrix and allowing for very low limits of detection and quantification. mdpi.comnih.gov For related aristolochic acids, MRM transitions have been well-defined; for example, for AA-I, the transition from the ammoniated precursor ion at m/z 359 to the product ion at m/z 298 is often used for quantification. jfda-online.comjfda-online.com A similar, specific MRM transition would be established for the precise quantification of this compound.
LC-MS Applications for Detection in Complex Biological and Environmental Matrices
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), stands as a cornerstone for the analysis of this compound and its analogues in intricate biological and environmental samples. nih.gov The high sensitivity and specificity of LC-MS/MS allow for the reliable identification and quantification of these compounds even at trace levels.
In a study focused on the rapid and simultaneous quantification of six aristolochic acids and two lignans (B1203133) in Asari Radix et Rhizoma, a UPLC-MS/MS method was developed. nih.gov While this study did not specifically analyze this compound, it did quantify the closely related analogue, aristolochic acid IVa. The analysis was performed on an ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C. nih.gov The mobile phase consisted of a gradient of water with 0.1% formic acid and acetonitrile, at a flow rate of 0.4 mL/min. nih.gov Detection was achieved using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov Such methodologies are readily adaptable for the analysis of this compound, providing a powerful tool for its detection in matrices such as herbal products, soil, and biological fluids.
Optimized Extraction and Sample Preparation Protocols
The accuracy and reliability of any analytical method for this compound are heavily dependent on the efficiency of the extraction and sample preparation steps. These initial procedures are critical for isolating the target analyte from the complex sample matrix and removing interfering substances.
Pressurized Liquid Extraction (PLE) and Ultrasonic Extraction Methods
Pressurized Liquid Extraction (PLE) , also known as accelerated solvent extraction, is a highly efficient technique for extracting analytes from solid and semi-solid samples. nih.govmpu.edu.mo It utilizes elevated temperatures and pressures to increase the extraction efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction. mpu.edu.mompu.edu.mo For the extraction of aristolochic acids from medicinal plants, methanol has been identified as an effective solvent. mpu.edu.mo Optimized PLE conditions for aristolochic acids I and II from Fructus Aristolochiae involved using methanol as the extraction solvent with a sample particle size of 100-120 mesh, an extraction temperature of 120°C, and a pressure of 10.3 MPa for a static time of 10 minutes. mpu.edu.mompu.edu.mo These parameters provide a strong starting point for the development of a PLE method for this compound from similar plant matrices.
Solid Phase Extraction (SPE) for Sample Clean-up
Solid Phase Extraction (SPE) is a crucial step for sample clean-up, removing interfering compounds from the extract before chromatographic analysis. nih.govnih.gov This purification step is essential for improving the accuracy and sensitivity of the analytical method, especially when dealing with complex matrices like biological fluids or herbal extracts. Various SPE sorbents can be employed depending on the properties of the analyte and the matrix. For the analysis of aristolochic acids and their metabolites in rat urine, an Agilent Phenyl SPE column has been used effectively. nih.gov The protocol involved conditioning the column with methanol and water, loading the sample, washing with a solution of 1% acetic acid and 0.02% triethylamine, and finally eluting the analytes with methanol. nih.gov For the purification of aristolochic acid-DNA adducts, a reversed-phase SPE clean-up has been shown to significantly reduce matrix effects and byproducts, resulting in high-purity adducts. nih.gov The choice of SPE sorbent and the optimization of the washing and elution steps are critical for achieving high recovery and purity of this compound.
Method Validation and Performance Characteristics (e.g., Linearity, Limits of Detection and Quantification, Precision, Accuracy)
The validation of an analytical method is paramount to ensure its reliability and suitability for its intended purpose. Key performance characteristics that must be evaluated include linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
A UPLC-MS/MS method for the quantification of aristolochic acid IVa, a compound structurally similar to this compound, demonstrated excellent performance characteristics. nih.gov The method showed good linearity with a correlation coefficient (R²) of ≥ 0.991. nih.gov The limit of quantification (LOQ) for aristolochic acid IVa was determined to be 2 ng/mL, with a limit of detection (LOD) defined at a signal-to-noise ratio of 3. nih.gov
Table 1: Method Validation Parameters for the Quantification of Aristolochic Acid IVa by UPLC-MS/MS
| Parameter | Result | Reference |
| Linearity (R²) | ≥ 0.991 | nih.gov |
| Limit of Quantification (LOQ) | 2 ng/mL | nih.gov |
| Precision (RSD) | < 8.12% | nih.gov |
| Accuracy (Recovery) | 89.78–112.16% | nih.gov |
| Data for Aristolochic Acid IVa, a closely related analogue of this compound. |
The precision of the method, expressed as the relative standard deviation (RSD), was less than 8.12%, and the accuracy, determined by recovery studies, ranged from 89.78% to 112.16%. nih.gov These values indicate that the method is both precise and accurate for the quantification of this class of compounds. Similar validation would be required for a method specifically targeting this compound.
Development of Novel Online Derivatization and Detection Systems (e.g., HPLC Reduction Columns for Fluorescence Detection)
To enhance the sensitivity and selectivity of detection for aristolochic acids, novel online derivatization and detection systems have been developed. Since aristolochic acids themselves are non-fluorescent, their detection by highly sensitive fluorescence detectors requires a derivatization step to convert them into fluorescent compounds.
A significant advancement in this area is the development of an online post-column reduction system using a packed iron powder reduction column in an HPLC system. nih.govresearchgate.net This system facilitates the online conversion of non-fluorescent aristolochic acids to their corresponding strongly fluorescent aristolactams. nih.govresearchgate.net This approach allows for the sensitive and selective detection of aristolochic acids in various samples, including herbal products, food grains, and environmental samples, using a fluorescence detector. nih.gov This online derivatization method is not only less laborious and inexpensive compared to pre-column derivatization methods but also offers improved sensitivity. nih.govnih.gov The successful application of this technique to aristolochic acids I and II suggests its potential applicability to this compound, which would involve the reduction of its nitro group to an amino group, forming a fluorescent aristolactam derivative. nih.govnih.gov
Molecular and Cellular Mechanisms of Biological Activity
Enzymatic Biotransformation and Metabolic Activation Pathways
The biological activity of aristolochic acids is intrinsically linked to their metabolic transformation within the body. The primary pathway leading to genotoxicity for the major aristolochic acids involves the reduction of the nitro group.
Nitroreduction Processes Leading to Reactive Intermediates (e.g., N-Hydroxyaristolactams)
For carcinogenic aristolochic acids like AAI, the initial and rate-limiting step in their metabolic activation is the reduction of the nitro group. medchemexpress.com This multi-electron reduction process leads to the formation of cyclic N-hydroxyaristolactams. berkeley.eduresearchgate.net These hydroxylamine (B1172632) intermediates are more stable than subsequent reactive species but are the direct precursors to the ultimate carcinogens. researchgate.net
Formation of Electrophilic Nitrenium Ions and Their Chemical Reactivity
Following the formation of N-hydroxyaristolactams, these intermediates can undergo further activation. This involves the loss of a water molecule to form a highly reactive and electrophilic cyclic aristolactam-nitrenium ion. nih.govnih.gov This nitrenium ion has a delocalized positive charge, making it highly reactive toward nucleophilic sites on biological macromolecules, particularly DNA. nih.govnih.gov The chemical reactivity of this ion is central to the mutagenic and carcinogenic properties of aristolochic acids.
Role of Specific Activating Enzymes
A variety of enzymes have been identified as capable of mediating the nitroreduction of aristolochic acids. The expression and activity levels of these enzymes can influence an individual's susceptibility to the toxic effects of these compounds. nih.gov
NAD(P)H:Quinone Oxidoreductase (NQO1): This cytosolic enzyme is considered one of the most efficient reductases for the activation of AAI in human liver and kidney. medchemexpress.comnih.govresearchgate.net Studies have shown that AAI can even induce the expression of NQO1, potentially enhancing its own metabolic activation and genotoxicity. nih.gov
Cytochrome P450 (CYP) 1A1/2: These enzymes play a dual role. Under aerobic conditions, they are primarily involved in detoxification via O-demethylation. nih.govtafp.org.tw However, under hypoxic (low oxygen) conditions, CYP1A1 and CYP1A2 can reductively activate aristolochic acids to species that form DNA adducts. nih.govnih.govwho.int In human hepatic microsomes, CYP1A2 is a major contributor to this activation. nih.govnih.gov
NADPH:Cytochrome P450 Reductase (POR): This enzyme, which transfers electrons from NADPH to CYPs, can also directly mediate the reductive activation of aristolochic acids, particularly in renal microsomes. nih.govnih.gov
Prostaglandin H Synthase (COX): Also known as cyclooxygenase, this enzyme has been shown to activate aristolochic acids, especially in renal tissues. nih.govresearchgate.net
Oxidative Detoxification Pathways (e.g., O-Demethylation)
In contrast to the activation pathways, organisms also possess detoxification mechanisms. For AAI, the most significant detoxification pathway is O-demethylation of the methoxy (B1213986) group at the C-8 position, a reaction catalyzed primarily by CYP1A1 and CYP1A2 under aerobic conditions. nih.govtafp.org.twwho.int This process yields 8-hydroxyaristolochic acid I, also known as Aristolochic Acid Ia (AAIa) or Aristolochic Acid IV. tafp.org.tw Research has demonstrated that AAIa has markedly lower nephrotoxicity and genotoxicity compared to AAI, confirming that this metabolic route is one of detoxification. nih.gov The formation of DNA adducts by AAIa is dramatically lower—by up to two orders of magnitude—than that observed with AAI. nih.gov
DNA Adduct Formation and Interaction with Nucleic Acids
The genotoxicity of aristolochic acids stems from the covalent binding of their reactive metabolites to DNA, forming characteristic DNA adducts. This process is considered a critical early step in the initiation of cancer.
Characterization of Specific Purine (B94841) Adducts
The electrophilic aristolactam-nitrenium ion preferentially attacks the exocyclic amino groups of purine bases in DNA. nih.gov This leads to the formation of specific, persistent DNA adducts. The most commonly identified and studied adducts derived from AAI are:
7-(deoxyadenosin-N6-yl)-aristolactam I (dA-ALI) nih.gov
7-(deoxyguanosin-N2-yl)-aristolactam I (dG-ALI) nih.gov
These adducts have been detected in the renal tissues of patients suffering from aristolochic acid nephropathy. nih.gov The dA-AL adduct is particularly persistent and is strongly associated with the specific A:T to T:A transversion mutations observed in the TP53 tumor suppressor gene in cancers linked to aristolochic acid exposure. berkeley.edu While similar adducts could theoretically be formed from Aristolochic acid IV methyl ester, they have not been specifically characterized, and the significantly lower genotoxicity of its parent acid (AAIa) suggests such formation would be minimal. nih.gov
Quantitative Analysis of DNA Adducts (e.g., 32P-Postlabeling Technique)
The genotoxicity of aristolochic acids is primarily mediated through the formation of covalent DNA adducts. The 32P-postlabeling technique is a highly sensitive method used to detect and quantify these adducts, even at very low levels. This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of 32P-labeled phosphate (B84403) from [γ-32P]ATP to the 5'-hydroxyl group of the adducts. The resulting 32P-labeled adducts are then separated and quantified using chromatography.
Studies utilizing the 32P-postlabeling assay have been instrumental in elucidating the DNA-binding patterns of various aristolochic acid derivatives. For instance, analysis of tissues from patients with Chinese herbs nephropathy (CHN) revealed the presence of several aristolochic acid-DNA adducts. nih.gov The major adduct identified was 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI), with lower levels of 7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AAI) and 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) also detected. nih.gov Quantitative analysis in kidney tissues from six CHN patients showed dA-AAI levels ranging from 0.7 to 5.3 adducts per 107 nucleotides, while dG-AAI and dA-AAII levels were 0.02 to 0.12 and 0.06 to 0.24 adducts per 107 nucleotides, respectively. nih.gov The detection of dA-AAII is significant as it confirms exposure to the natural mixture of aristolochic acid I (AAI) and aristolochic acid II (AAII). nih.gov
In animal models, the 32P-postlabeling assay has been used to compare the DNA adduct formation of different aristolochic acids. In rats treated with AAI, the highest levels of DNA adducts were found in the forestomach, a target organ for its carcinogenicity, with approximately 330 adducts per 108 nucleotides. nih.gov In contrast, treatment with AAII resulted in generally lower binding levels, with the highest concentration observed in the kidney at about 80 adducts per 108 nucleotides. nih.gov
While aristolochic acid IVa (AAIVa), a compound structurally similar to AAI, has been shown to form DNA adducts in vitro with calf thymus DNA, no such adducts were detected in the kidney, liver, or forestomach of mice treated orally with AAIVa. nih.gov This suggests that while AAIVa has the potential to interact with DNA, it may not be genotoxic in vivo due to metabolic differences. nih.gov
Table 1: Quantitative Analysis of Aristolochic Acid-DNA Adducts
| Compound | Adduct | Tissue | Level (adducts/10n nucleotides) | Species | Reference |
| Aristolochic Acid I (AAI) | dA-AAI | Human Kidney | 0.7 - 5.3 / 107 | Human | nih.gov |
| Aristolochic Acid I (AAI) | dG-AAI | Human Kidney | 0.02 - 0.12 / 107 | Human | nih.gov |
| Aristolochic Acid II (AAII) | dA-AAII | Human Kidney | 0.06 - 0.24 / 107 | Human | nih.gov |
| Aristolochic Acid I (AAI) | Total Adducts | Rat Forestomach | 330 ± 30 / 108 | Rat | nih.gov |
| Aristolochic Acid II (AAII) | Total Adducts | Rat Kidney | 80 ± 20 / 108 | Rat | nih.gov |
Mechanisms of Covalent Binding to Exocyclic Amino Groups of DNA Bases
The carcinogenic and mutagenic effects of aristolochic acids are a direct consequence of the covalent binding of their reactive metabolites to DNA bases. nih.gov The primary mechanism involves the metabolic reduction of the nitro group of aristolochic acid to a cyclic N-acylnitrenium ion, which is a highly reactive electrophile. osti.govnih.gov This reactive intermediate then preferentially attacks the exocyclic amino groups of purine bases in the DNA, forming stable adducts. nih.gov
The most common adducts formed are with deoxyadenosine (B7792050) and deoxyguanosine. nih.gov Specifically, the aristolactam moiety binds to the exocyclic N6-amino group of deoxyadenosine and the N2-amino group of deoxyguanosine. nih.govnih.gov The formation of these adducts has been confirmed through various in vitro and in vivo studies. For instance, in vitro incubation of AAI and AAII with calf thymus DNA, followed by analysis, demonstrated that the resulting adducts were chromatographically identical to those formed in vivo. nih.gov These adducts have been characterized as an aristolactam I moiety covalently bound to the exocyclic amino groups of deoxyadenosine and deoxyguanosine. nih.gov
The persistence of these adducts in tissues is a critical factor in the long-term toxic effects of aristolochic acids. Studies in rats have shown that the dA-AAI adduct exhibits lifelong persistence in the kidney, in contrast to the dG-AAI adduct, which is repaired more readily. nih.gov This differential persistence may contribute to the tissue-specific carcinogenicity of aristolochic acids.
Mutagenic and Genotoxic Mechanisms in In Vitro and Cellular Models
Induction of Specific DNA Mutations (e.g., A:T → T:A Transversions)
A hallmark of aristolochic acid-induced mutagenicity is the induction of a specific mutational signature, predominantly A:T → T:A transversions. nih.govnih.gov This mutational pattern is a direct consequence of the formation of dA-AAI adducts. When the DNA replication machinery encounters this bulky adduct on the template strand, it preferentially incorporates a deoxyadenosine monophosphate (dAMP) opposite the lesion. nih.gov This misincorporation leads to an A → T transversion mutation in the subsequent round of replication. nih.gov
Sequence analysis of mutations in the cII gene of Big Blue® transgenic rats treated with aristolochic acid revealed that A:T → T:A transversions were the most frequent type of mutation, accounting for a significant majority of the observed mutations in both the kidney and liver. nih.gov This was in stark contrast to control rats, where G:C → A:T transitions were the predominant mutation type. nih.gov The frequency of these A:T → T:A transversions has been shown to be dose-dependent. nih.gov This characteristic mutational signature serves as a powerful biomarker for aristolochic acid exposure and its associated cancers. nih.gov
Clastogenic Effects and Chromosome Aberrations
In addition to inducing point mutations, aristolochic acid has been shown to be a clastogenic agent, meaning it can cause structural damage to chromosomes. jfda-online.com In vitro studies using human lymphocytes have demonstrated that aristolochic acid induces a dose-dependent increase in the frequency of structural chromosome aberrations, including gaps and breaks. nih.gov
Furthermore, aristolochic acid has been shown to significantly increase the frequency of sister chromatid exchanges (SCEs). nih.gov SCEs are the product of recombination events and are considered a sensitive indicator of genotoxic exposure. The induction of both chromosome aberrations and SCEs highlights the potent ability of aristolochic acid to cause significant damage to the genetic material. However, in vivo studies in rodents suggest that aristolochic acid is a relatively weak clastogen. osti.govnih.gov
Impact on Tumor Suppressor Genes (e.g., TP53) and Oncogenes (e.g., H-ras)
The mutagenic activity of aristolochic acid has significant implications for the function of critical cancer-related genes, such as the tumor suppressor gene TP53 and the oncogene H-ras. The characteristic A:T → T:A transversion signature of aristolochic acid has been frequently observed in the TP53 gene of urothelial carcinomas from individuals exposed to aristolochic acid. nih.govnih.gov These mutations can inactivate the p53 protein, a critical guardian of the genome, thereby contributing to tumor development. nih.gov
Similarly, aristolochic acid has been shown to activate the H-ras oncogene through the same A:T → T:A transversion mechanism, particularly at codon 61. nih.gov This activating mutation has been found in a high percentage of forestomach and ear duct tumors in rats treated with aristolochic acid I. nih.gov The activation of oncogenes like H-ras and the inactivation of tumor suppressor genes like TP53 are key events in the multi-step process of carcinogenesis initiated by aristolochic acid.
Modulation of Cellular Homeostasis and Biological Processes in Model Systems
AAI treatment was found to activate the NF-κB and STAT3 signaling pathways in hepatocytes, which are key players in inflammatory responses and apoptosis. nih.gov In liver sinusoidal endothelial cells (LSECs), AAI triggered multiple oxidative stress and inflammatory pathways, leading to apoptosis. nih.gov
Furthermore, AAI induced a notable infiltration of cytotoxic T cells into the liver and promoted the activation of pro-inflammatory macrophages and neutrophils. nih.gov These immune cells release inflammatory cytokines, which exacerbate the inflammatory environment and contribute to tissue damage. nih.gov In the context of long-term exposure, AAI can trigger pre-malignant hepatic changes through the activation of the interleukin 6 receptor (IL6R)/NF-κB signaling pathway. nih.gov
Disruption of Metabolic Biosynthesis Pathways (e.g., Metabolomics Studies)
Metabolomic analyses have been instrumental in elucidating the disruptive effects of aristolochic acids (AAs) on metabolic biosynthesis pathways. Studies focusing on Aristolochic Acid I (AAI), a major and potent component of AA mixtures, have revealed significant perturbations in key metabolic processes within the kidney. Following exposure to AAI, researchers have observed a notable decrease in body weight and an increase in the kidney-to-body weight ratio in mouse models, indicating renal injury. nih.gov
Further investigation using metabolomics has identified that AAs target and disrupt crucial metabolic pathways. nih.gov For instance, AAs have been shown to interfere with the tricarboxylic acid (TCA) cycle and respiratory processes. nih.gov This disruption is further evidenced by the accumulation of methylglyoxal (B44143) (MGO), a cytotoxic byproduct of glucose and fatty acid metabolism, and Nε-(carboxymethyl)lysine (CML), a derivative formed from MGO binding to proteins. nih.gov The buildup of these compounds suggests a significant impairment of normal metabolic functions, contributing to the pathogenic mechanism of aristolochic acid nephropathy (AAN). nih.gov
A study involving an AAN mouse model demonstrated that AA-induced kidney damage is associated with an increase and accumulation of both MGO and CML, highlighting a novel pathway in the pathogenesis of this disease. nih.gov These findings underscore the profound impact of aristolochic acids on cellular metabolism, leading to a cascade of events that contribute to their toxicity.
Impairment of Mitochondrial Function (e.g., Oxygen Consumption Rate Experiments)
Aristolochic acids have been shown to significantly impair mitochondrial function, a key factor in their nephrotoxic effects. researchgate.netmdpi.com The proximal tubular epithelial cells of the kidney are particularly rich in mitochondria, making them highly susceptible to damage from these compounds. mdpi.comnih.gov
Oxygen consumption rate (OCR) experiments have confirmed that aristolochic acids disrupt mitochondrial respiration. nih.gov Specifically, Aristolochic Acid I (AAI) has been demonstrated to reduce the activity of complex I of the respiratory chain, which is encoded by mitochondrial DNA (mtDNA). mdpi.com This impairment leads to a decrease in ATP production, a critical energy source for cellular processes. mdpi.comnih.gov
The mitochondrial dysfunction induced by aristolochic acids is characterized by several key events:
Increased Reactive Oxygen Species (ROS) Production: AAs trigger an increase in ROS, leading to oxidative stress and cellular damage. mdpi.comnih.gov
Reduced Mitochondrial Membrane Potential (MMP): A decrease in MMP is a hallmark of mitochondrial damage and a critical step in the apoptotic pathway. mdpi.comnih.gov
Decreased mtDNA Copy Number: AAI has been shown to impair the replication of mtDNA, further compromising mitochondrial function. mdpi.comnih.gov
These mitochondrial perturbations ultimately contribute to cellular apoptosis and the progression of kidney injury. researchgate.netnih.gov Studies have shown that mitochondrial damage is a common mechanism of aristolochic acid nephropathy (AAN). kjim.org Furthermore, transmission electron microscopy has revealed that the severity of mitochondrial damage in rat liver cells increases with the dose of aristolochic acid. nih.gov
Induction of Programmed Cell Death Pathways in Renal and Hepatic Cell Lines
Aristolochic acids are known to induce programmed cell death, or apoptosis, in both renal and hepatic cell lines. nih.govnih.govmdpi.com This process is a key contributor to the tissue damage observed in aristolochic acid-induced nephropathy and hepatotoxicity.
In renal cells, aristolochic acid I (AAI) has been shown to trigger apoptosis in various cell lines, including human kidney (HK-2) cells, porcine kidney (LLC-PK1) cells, and rat kidney proximal tubular epithelial cells (NRK-52E). nih.govmdpi.com The induction of apoptosis is often dose- and time-dependent. nih.gov Several molecular mechanisms are involved in this process:
Caspase Activation: AAs increase the activity of caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govmdpi.commdpi.com
Bax/Bcl-2 Ratio: AAI treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis. nih.govmdpi.com
p53 Signaling: The tumor suppressor protein p53 can be activated by AA-induced DNA damage, triggering downstream pathways that lead to cell cycle arrest and apoptosis. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the activation of p38 and ERK1/2, is involved in AA-induced apoptosis. nih.govmdpi.com
Endoplasmic Reticulum (ER) Stress: AAI can induce ER stress, leading to the unfolded protein response and subsequent apoptosis. mdpi.com
In hepatic cell lines, aristolochic acids also induce apoptosis through pathways involving oxidative stress and mitochondrial damage. nih.gov Studies in rats have shown that exposure to AAs leads to increased expression of pro-apoptotic proteins like Bax, Caspase-9, and Caspase-3 in liver tissue. nih.gov The cytotoxicity of various aristolochic acid analogues has also been evaluated in HepG2, a human liver cancer cell line. mdpi.comresearchgate.net
Protein Binding and Molecular Target Identification (e.g., Chemoproteomics)
Recent research has utilized chemoproteomics and other advanced techniques to identify the molecular targets of aristolochic acids (AAs) and understand their protein binding characteristics. These studies have revealed that AAs can directly bind to a multitude of proteins, disrupting their function and contributing to cellular toxicity. nih.gov
Activity-based protein profiling (ABPP) combined with cellular thermal shift assay (CETSA) has been employed to identify the binding targets of AAs. nih.gov This approach has successfully identified several key mitochondrial and metabolic enzymes as direct targets of aristolochic acid. These include:
Isocitrate dehydrogenase 2 (IDH2) nih.gov
Malate dehydrogenase 2 (MDH2) nih.gov
Voltage-dependent anion channel 1 (VDAC1) nih.gov
Pyruvate carboxylase (PC) nih.gov
Pyruvate kinase M1/2 (PKM) nih.gov
Lactate dehydrogenase A (LDHA) nih.gov
The binding of AAs to these proteins disrupts critical metabolic processes such as the TCA cycle and glycolysis, and impairs mitochondrial function. nih.gov
Furthermore, aristolochic acids, after metabolic activation, can form covalent adducts with proteins. nih.gov The formation of aristolactam I (ALI)-protein adducts has been demonstrated in human serum albumin and in the tissues and sera of rats exposed to Aristolochic Acid I (AAI). nih.gov These protein adducts can serve as biomarkers for AA exposure. nih.gov Human serum albumin (HSA) has been shown to bind to the active metabolites of AAI, potentially influencing their distribution and toxicity. nih.gov
Chemoproteomics platforms, which allow for the screening of thousands of protein targets simultaneously, represent a powerful tool for identifying novel protein-ligand interactions and understanding the broader selectivity of compounds like aristolochic acids. nih.gov
Comparative Mechanistic Investigations of this compound with Other Aristolochic Acid Analogues
While much of the research has focused on the primary aristolochic acids, AAI and AAII, comparative studies involving other analogues like this compound are crucial for a comprehensive understanding of their structure-toxicity relationships.
Aristolochic acid IV (AAIV) and its methyl ester have been identified in various Aristolochia species. nih.govnih.gov While AAI and AAII are the most common analogues, the presence and potential toxicity of other derivatives cannot be overlooked. nih.gov
The structural differences between the analogues, such as the presence and position of methoxy groups and the nitro group, influence their metabolic activation and subsequent toxicity. mdpi.com For instance, the nitro group is a key determinant of toxicity. mdpi.com The metabolism of aristolochic acids can lead to the formation of aristolactams, which are also biologically active. researchgate.net
Comparative cytotoxicity and genotoxicity assays have been performed on various AAs and their extracts. In one such study, Aristolactam BII and AAI exhibited significant cytotoxicity against the HepG2 cell line. mdpi.comresearchgate.net AAI also caused considerable DNA damage in the Comet assay. mdpi.comresearchgate.net
Advanced Research Directions and Theoretical Applications
Structure-Activity Relationship (SAR) Studies for Molecular Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of a compound influences its biological activity. For aristolochic acids, SAR analysis helps to elucidate the molecular features responsible for their effects.
Research has demonstrated that minor alterations to the aristolochic acid structure can significantly impact its biological activity. For instance, a comparative study on aristolochic acid IVa (AA IVa), which differs from aristolochic acid I (AA I) by a hydroxyl group, found that AA IVa was considerably less reactive. nih.gov This reduced reactivity was attributed to the hydroxyl group's deprotonation, a finding supported by theoretical calculations. nih.gov Such studies underscore the importance of specific functional groups in determining the compound's potential for interaction with biological molecules.
Aristolochic acid IV methyl ester has been isolated from natural sources like the fresh root and stem of Aristolochia kankauensis. nih.gov The analysis of compounds from this plant included investigations into their cytotoxicity, highlighting the role of SAR in identifying which specific analogues contribute most to the observed biological effects. nih.gov The esterification of the carboxylic acid group in Aristolochic acid IV to its methyl ester form represents a key structural modification that warrants further investigation to fully characterize its unique activity profile compared to its parent compound and other analogues.
Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction
Computational chemistry and molecular dynamics simulations have become indispensable tools for predicting how molecules like this compound might behave and interact within a biological system. These in silico methods allow researchers to model molecular properties and forecast potential toxicity. nih.govnih.gov
Computational analyses of a wide range of naturally occurring aristolochic acid analogues have been performed to map their chemical space and estimate toxicity. nih.govnih.gov These studies utilize calculated properties such as LogP (lipophilicity) and Topological Polar Surface Area (TPSA) to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. nih.gov For example, theoretical calculations have been successfully used to explain the differing reactivity and DNA adduct formation potential between AA I and AA IVa by examining reaction barriers, molecular orbit energy levels, and charges at reaction sites. nih.gov
Molecular docking simulations, another computational technique, have been used to explore the interaction of aristolochic acid I with biological targets like the androgen receptor, providing insights into mechanisms of toxicity. nih.gov Similar simulations for this compound could predict its binding affinity and orientation with various enzymes and receptors, guiding further experimental research.
Table 1: Computed Molecular Properties of Aristolochic Acid IV This table presents computationally derived properties for Aristolochic Acid IV, the parent compound of the methyl ester. These values are critical for predicting the compound's behavior in biological systems.
Data derived from bioinformatics analysis of aristolochic acid-exposed embryonic stem cells. nih.govnih.gov
Exploration of Anti-Genotoxic or Modulatory Agents in Cellular Contexts
Given the genotoxic potential of some aristolochic acids, which is primarily mediated by the formation of DNA adducts, research into anti-genotoxic and modulatory agents is of significant interest. jfda-online.comThese agents could potentially counteract the DNA-damaging effects in a cellular context.
Interestingly, studies on aristolochic acid IVa (AA IVa) revealed that while it can form DNA adducts in vitro, it was found to be non-genotoxic in vivo. nih.govThis lack of in vivo genotoxicity was attributed to its biotransformation into a more easily excreted metabolite rather than being bioactivated. nih.govThis highlights that the metabolic fate of an aristolochic acid analogue is a key determinant of its ultimate toxicological profile.
This understanding opens avenues for exploring agents that can modulate the metabolic pathways of aristolochic acids. Agents can be broadly categorized into those that inhibit activating enzymes or those that induce detoxifying enzymes.
Inhibitors of Activating Enzymes: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is involved in the reductive activation of aristolochic acid, increasing its toxicity. Inhibitors of NQO1, such as Dicoumarol, have been shown to suppress this activation pathway, thereby protecting against aristolochic acid-induced nephrotoxicity in mouse models. mdpi.com* Inducers of Detoxifying Enzymes: Conversely, inducing enzymes that detoxify aristolochic acids can also be a protective strategy. The Cytochrome P450 enzyme CYP1A1 is involved in the oxidative detoxification of AA. mdpi.comnih.govAgents like β-naphthoflavone, which induces the expression of CYP1A1, can enhance the detoxification process. mdpi.com These findings suggest that therapeutic strategies could be developed by targeting the specific enzymes responsible for the metabolic activation or detoxification of this compound.
Table 3: Examples of Modulatory Agents and Their Mechanisms This table provides examples of chemical agents that have been studied for their ability to modulate the biological effects of aristolochic acids by targeting specific metabolic enzymes.
Information sourced from reviews on protective approaches against aristolochic acid toxicity. mdpi.com
Compound Reference Table
Table 4: List of Compounds
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying Aristolochic Acid IV methyl ester in plant extracts?
- Methodological Answer: this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV detection (220–400 nm) to isolate phenanthrene derivatives. Confirmatory structural analysis involves nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as deshielded H-5 (δ 8.85 ppm) and H-9 (δ 8.67 ppm) protons, and mass spectrometry (HR-EI-MS) to verify the molecular formula (C19H15NO8) . LC-MS/MS is recommended for quantification in complex matrices, with calibration against certified reference standards .
Q. How can this compound be distinguished from other structurally similar aristolochic acid derivatives?
- Methodological Answer: Differentiation relies on substituent patterns and methylation sites. For example, this compound has a methoxy group at R3 (OCH3) and a methyl ester at R4 (CH3), whereas Aristolochic Acid IVa lacks the ester group. Comparative NMR analysis of aromatic proton shifts (e.g., H-2 at δ 7.70 ppm) and fragmentation patterns in MS/MS spectra are critical for unambiguous identification .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the nephrotoxic mechanisms of this compound?
- Methodological Answer: Studies should employ metabolomic profiling (GC-TOF/MS or LC-QTOF-MS) to track time- and dose-dependent metabolic disruptions, such as altered citric acid cycle intermediates (e.g., aconitic acid) and biomarkers of proximal tubule injury (e.g., hydroxyphenylacetic acid). Pair this with histopathological evaluation of kidney tissues and DNA adduct analysis (e.g., aristolactam-DNA complexes) to link biochemical changes to structural damage. Longitudinal dosing regimens (e.g., 1–12 weeks) and controlled exposure groups are essential to model chronic toxicity .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer: Discrepancies often arise from variations in extraction protocols (e.g., solvent polarity) or matrix effects in biological samples. Standardize methods using validated SPE (solid-phase extraction) cartridges for sample cleanup and isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) to improve recovery rates. Cross-validate findings via interlaboratory studies and meta-analyses of existing datasets, prioritizing peer-reviewed studies with detailed method sections .
Q. What strategies mitigate false positives in detecting this compound in traditional herbal formulations?
- Methodological Answer: Use orthogonal detection methods: combine HPLC-DAD for preliminary screening with UPLC-Q-Exactive Orbitrap MS for high-resolution confirmation. Apply molecular networking tools (e.g., GNPS) to compare MS/MS spectra against reference libraries. For complex mixtures, perform offline fractionation followed by <sup>1</sup>H-<sup>13</sup>C HSQC NMR to isolate overlapping signals. Validate results using species-specific biomarkers (e.g., magnoflorine in Aristolochia debilis) to confirm plant origin .
Q. How can structural data contradictions (e.g., NMR assignments) be addressed in newly isolated this compound analogs?
- Methodological Answer: Re-examine 2D NMR datasets (COSY, HMBC, NOESY) to verify connectivity, particularly for methoxy and ester groups. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Collaborate with synthetic chemists to prepare authentic standards for direct spectral comparison. Publish raw NMR and MS data in open-access repositories to enable peer validation .
Methodological Guidelines for Reproducibility
- Data Reporting: Follow the Beilstein Journal of Organic Chemistry standards: provide raw spectral data (NMR, MS) in supplementary materials and disclose instrument parameters (e.g., LC column type, gradient program) to ensure reproducibility .
- Ethical Considerations: Adhere to IRB protocols for studies involving human biospecimens, especially when analyzing aristolochic acid-DNA adducts in patient cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
